2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile is a complex organic compound that belongs to the class of dioxane derivatives. Its molecular formula is C14H12N2O4, with a molecular weight of 272.26 g/mol. This compound exhibits unique structural features that make it a subject of interest in various scientific fields, including chemistry and medicinal research. The compound is known for its potential biological activities and interactions with biomolecules, which may lead to therapeutic applications.
The synthesis of 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile typically involves a reaction between 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde and 2-aminobenzonitrile. The reaction is conducted under controlled conditions to optimize yield and purity.
The synthesis process may include the following steps:
The molecular structure of 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile features:
Key structural data includes:
2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile involves its interaction with specific molecular targets within biological systems. The compound’s unique structure allows it to bind effectively to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Research indicates that the compound may influence pathways such as signal transduction and gene expression through its binding interactions.
The physical properties of 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile include:
Key chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry can be employed to characterize these properties further .
The applications of 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile span multiple fields:
2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile (CAS 1020252-22-5) is a specialized enaminone derivative with substantial utility in heterocyclic synthesis. Characterized by the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol, this light yellow crystalline solid exhibits structural features that facilitate diverse chemical transformations [1] [6]. The molecule integrates a reactive enaminone system—comprising an electron-deficient di-oxodioxane moiety linked to an ortho-cyanophenylimino group—that serves as a versatile precursor for constructing nitrogen-containing heterocycles, particularly quinoline scaffolds [2] [5]. Its reactivity profile enables strategic bond disconnections at multiple sites: the enamine C=C bond participates in cycloadditions, the cyano group undergoes nucleophilic additions, and the dioxane carbonyls facilitate condensations [6].
Table 1: Physicochemical Profile of 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
Property | Specification |
---|---|
CAS Registry Number | 1020252-22-5 |
Molecular Formula | C₁₄H₁₂N₂O₄ |
Molecular Weight | 272.26 g/mol |
Appearance | Light yellow powder |
SMILES | N#CC₁=CC=CC=C₁NC=C₂C(OC(C)(C)OC₂=O)=O |
Storage Conditions | Dark place, sealed, room temperature |
Purity (Commercial) | ≥97% |
MDL Number | MFCD00170562 |
Strict storage protocols (light-sensitive, sealed, ambient temperature) reflect the compound’s susceptibility to photodegradation and hydrolysis, necessitating specialized handling during synthetic applications [1] [6]. Commercial availability remains limited, with suppliers typically offering small-scale quantities (mg to g) for research purposes, reflecting its specialized applications rather than bulk industrial use [5] [6].
This compound serves as a critical synthon for generating quinoline derivatives—a privileged scaffold in medicinal chemistry. The molecule’s ortho-cyanoanilino moiety enables intramolecular cyclizations to yield substituted quinolines, which demonstrate broad bioactivity profiles including kinase inhibition and antimicrobial effects [2] [7]. Modifications at the enaminone carbonyl or cyano groups generate structurally diverse libraries. For example, the structurally analogous 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile (CAS 219763-81-2) demonstrates how positional isomerism influences biological targeting, with the para-substituted derivative showing enhanced potential in anticancer applications [3] .
Table 2: Pharmacological Applications of Structural Analogs
Analog CAS | Structure | Therapeutic Area | Key Pharmacophore Link |
---|---|---|---|
219763-81-2 | para-Cyano substitution | Anticancer research | Enhanced target selectivity |
205448-64-2 | Methyl ester derivative | Kinase inhibition | Improved cellular uptake |
The compound’s synthetic utility is exemplified by its application in synthesizing BI-3802—a Boehringer Ingelheim experimental compound targeting protein degradation pathways—where it contributes to the quinoline core structure responsible for target binding [8]. Computational analyses of analog libraries predict favorable drug-likeness parameters including moderate lipophilicity (LogP ≈1.84) and adequate solubility (ESOL: -3.2), enabling cellular permeability while maintaining target engagement potential [8].
Significant research challenges persist regarding 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile. First, comprehensive stability data under diverse conditions (aqueous media, oxidizing environments) remains unreported despite known sensitivity, complicating reaction design [1] [6]. Second, scalability of synthetic routes is poorly documented; current methods produce gram-scale quantities insufficient for preclinical development [5] [6]. Third, isomer-specific biological comparisons are absent—particularly between the title compound (ortho-substituted) and its meta- and para-isomers—limiting structure-activity relationship (SAR) interpretations [3] [7].
Table 3: Critical Research Gaps and Methodological Requirements
Research Gap | Impact on Applications | Resolution Strategy |
---|---|---|
Degradation pathways undefined | Compromised reaction yields | Forced degradation studies (ICH Q1A) |
Limited commercial availability | Restricted synthetic accessibility | Multi-step continuous flow synthesis |
Isomeric SAR uncharacterized | Suboptimal scaffold derivatization | Parallel synthesis of isomers |
Scalability constraints | Inadequate material for bioassays | Catalytic methodology development |
Addressing these gaps requires developing robust analytical methods for stability monitoring (HPLC-UV/MS), designing immobilized catalysts for sustainable scale-up, and systematic evaluation of isomeric analogs in disease-relevant assays [7]. Such foundational studies would unlock the full potential of this enaminone as a synthetic building block for drug discovery pipelines.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1